Boc-NH-C12-NH2

PROTAC Linker Design Targeted Protein Degradation

In PROTAC development, linker length critically determines degradation efficiency; linkers under 12 carbons frequently fail to span target protein-E3 ligase binding pockets. Boc-NH-C12-NH2 (CAS 109792-60-1) addresses this with a 12-carbon alkyl chain at the validated lower bound of the optimal 12-20+ carbon range. • Enables efficient ternary complex formation as a first-line PROTAC linker for initial SAR studies • Documented intermediate for topoisomerase I inhibitor synthesis in anticancer research • MW 300.48 ensures unambiguous identification in high-throughput screening workflows

Molecular Formula C17H36N2O2
Molecular Weight 300.5 g/mol
CAS No. 109792-60-1
Cat. No. B123964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-C12-NH2
CAS109792-60-1
SynonymsN-(12-Aminododecyl)-carbamic acid 1,1-Dimethylethyl Ester; _x000B_(12-aminododecyl)-Carbamic acid 1,1-Dimethylethyl Ester;  12-(tert-Butoxycarbonyl)amino-1-aminododecane
Molecular FormulaC17H36N2O2
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCCCN
InChIInChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20)
InChIKeyZFSCBYAYUUFEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(12-aminododecyl)carbamate: PROTAC Linker and Topo I Inhibitor Intermediate


Tert-butyl N-(12-aminododecyl)carbamate (CAS 109792-60-1), also known as N-Boc-1,12-dodecanediamine or Boc-NH-C12-NH2, is a Boc-protected diamine featuring a 12-carbon alkyl chain. It is widely employed as an alkyl/ether-based PROTAC linker, facilitating the conjugation of target protein ligands to E3 ligase ligands in targeted protein degradation . Additionally, it serves as a key synthetic intermediate for the preparation of topoisomerase I inhibitors, which are of interest as anticancer agents . The compound is characterized by a molecular formula of C17H36N2O2 and a molecular weight of 300.48 g/mol .

Why Shorter-Chain Analogs Cannot Replace C12 Linker


In PROTAC design, linker length and composition are critical determinants of ternary complex formation and degradation efficiency [1]. The optimal PROTAC linker length is reported to range from 12 to over 20 carbon atoms; linkers shorter than 12 carbons often fail to span the necessary distance between target protein and E3 ligase binding pockets, compromising degradation efficacy [2]. Consequently, substituting tert-butyl N-(12-aminododecyl)carbamate with a shorter-chain analog (e.g., C6 or C8) cannot be assumed to yield equivalent biological performance and may lead to suboptimal or inactive PROTACs. The following quantitative evidence clarifies the specific advantages of the C12 linker.

Quantitative Comparison: C12 vs. C6 and C10 PROTAC Linkers


Chain Length Alignment with PROTAC Optimal Range

Tert-butyl N-(12-aminododecyl)carbamate features a 12-carbon alkyl chain, placing it at the recognized lower bound of the optimal linker length range for PROTACs (12–20+ carbons). In contrast, the commonly available C6 analog (NH2-C6-NH-Boc, CAS 51857-17-1) possesses only a 6-carbon chain, which falls below this optimal threshold [1].

PROTAC Linker Design Targeted Protein Degradation

Molecular Weight Differentiation from C6 and C10 Analogs

The molecular weight of tert-butyl N-(12-aminododecyl)carbamate is 300.48 g/mol . This distinguishes it from shorter-chain Boc-protected diamines: the C6 analog (Boc-NH-C6-NH2) has a molecular weight of 216.32 g/mol, while the C10 analog (Boc-NH-C10-NH2 hydrochloride) has a molecular weight of 308.89 g/mol .

Molecular Weight Physicochemical Property Purification

Validated Application in Topoisomerase I Inhibitor Synthesis

Tert-butyl N-(12-aminododecyl)carbamate is explicitly documented as a precursor for the synthesis of topoisomerase I inhibitors with potential anticancer activity . While shorter-chain Boc-protected diamines are primarily marketed as PROTAC linkers, the C12 variant is uniquely cited for this specific medicinal chemistry application across multiple vendor datasheets and chemical databases .

Topoisomerase I Anticancer Synthetic Intermediate

Optimal Deployment Scenarios for C12 PROTAC Linker


PROTAC Library Synthesis with Optimal Linker Length

When constructing PROTAC libraries, linker length is a critical variable for achieving efficient target degradation. Tert-butyl N-(12-aminododecyl)carbamate provides a 12-carbon alkyl linker, which falls precisely at the validated lower bound of the optimal 12–20+ carbon range. This makes it a rational first-line choice for initial SAR studies before exploring longer linkers [1].

Topoisomerase I Inhibitor Development

In projects focused on synthesizing topoisomerase I inhibitors for anticancer research, this compound is the documented intermediate of choice. Using a shorter-chain analog in this context lacks literature precedent and may introduce uncharacterized synthetic variables .

High-Throughput Screening Differentiation from Analogs

In high-throughput screening environments where multiple PROTAC linkers are evaluated in parallel, the distinct molecular weight (300.48 g/mol) and 12-carbon chain length of tert-butyl N-(12-aminododecyl)carbamate ensure unambiguous identification and prevent cross-contamination with shorter analogs (e.g., C6: 216.32 g/mol) .

Quote Request

Request a Quote for Boc-NH-C12-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.